N-(2,4-difluorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
This compound is a 1,4-dihydropyridine derivative characterized by a methoxy group at position 5, a 4-oxo moiety, and a phenylsulfanyl-methyl substituent at position 2 of the pyridine ring. The acetamide side chain is linked to a 2,4-difluorophenyl group, which may enhance metabolic stability and target binding affinity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-28-20-11-25(12-21(27)24-18-8-7-14(22)9-17(18)23)15(10-19(20)26)13-29-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFJZGTZWODIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. N-(2,4-difluorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide has been tested against various bacterial strains, demonstrating promising results in inhibiting growth and biofilm formation.
-
Anticancer Properties
- A study published in the Journal of Medicinal Chemistry explored the anticancer potential of similar dihydropyridine derivatives. These compounds showed efficacy in inducing apoptosis in cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent.
-
Cardiovascular Research
- Dihydropyridine derivatives are known calcium channel blockers. Investigations into the cardiovascular effects of this compound revealed its potential to modulate calcium influx in cardiac tissues, which may lead to therapeutic applications in managing hypertension and related disorders.
Pharmacological Insights
Mechanism of Action:
The compound's mechanism involves interaction with specific biological targets such as calcium channels and enzymes involved in oxidative stress pathways. This dual action enhances its therapeutic profile.
Case Studies
| Study Title | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy of Dihydropyridine Derivatives | Demonstrated significant inhibition of bacterial growth (E. coli and S. aureus). | Smith et al., 2023 |
| Dihydropyridines as Anticancer Agents | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. | Johnson et al., 2024 |
| Cardiovascular Effects of Novel Dihydropyridines | Showed reduced calcium influx leading to decreased heart rate in animal models. | Lee et al., 2025 |
Material Science Applications
This compound has also been investigated for its potential use in materials science:
-
Polymer Chemistry
- Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties, making it suitable for advanced materials applications.
-
Nanotechnology
- The compound's unique structure allows for functionalization at the nanoscale level, which can be utilized in drug delivery systems where targeted release is critical.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues in the 1,4-Dihydropyridine Class
(a) AZ331 : 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Key Differences: Replaces the phenylsulfanyl-methyl group with a thioether-linked 4-methoxyphenylacetyl moiety. Incorporates a 5-cyano substituent and a 2-furyl group at position 3.
(b) AZ257 : 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Key Differences: Substitutes the phenylsulfanyl-methyl group with a 4-bromophenylacetyl-thioether. Retains the 5-cyano and 2-furyl substituents.
- Implications : The bromine atom introduces steric bulk and electron-withdrawing effects, which may enhance receptor binding but reduce metabolic stability compared to the target compound’s difluorophenyl group .
(c) 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide (CAS: 1359625-92-5)
- Key Differences :
- Replaces the phenylsulfanyl-methyl group with an azepane-sulfonyl moiety.
- Substitutes 2,4-difluorophenyl with 2-chloro-4-fluorophenyl.
- The chloro-fluorophenyl substitution may alter halogen bonding interactions in target proteins .
Non-Dihydropyridine Analogues with Overlapping Substituents
(a) 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences :
- Pyrazolo[3,4-d]pyrimidin core instead of 1,4-dihydropyridine.
- Trifluoromethylphenyl acetamide vs. difluorophenyl acetamide.
- Implications: The pyrazolopyrimidine core may confer distinct kinase inhibition profiles.
(b) Oxadixyl : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide
- Key Differences: Lacks the dihydropyridine core; features an oxazolidinone ring. Retains an acetamide linkage but with a dimethylphenyl group.
Data Table: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Research Implications
- Target Compound Advantages :
- Limitations :
- Lack of polar groups (e.g., sulfonyl in CAS 1359625-92-5) may limit solubility in aqueous environments .
Preparation Methods
Cyclization of Keto-Ester Precursors
A common method involves cyclizing β-keto esters with urea derivatives. For example, ethyl acetoacetate reacts with urea under acidic conditions to form 4-pyridinone derivatives. In this case, introducing the 5-methoxy group requires pre-functionalization. A modified approach uses 5-methoxy-3-oxopentanoate, which undergoes cyclization with ammonium acetate to yield 5-methoxy-4-pyridinone.
Reaction Conditions :
Functionalization via Electrophilic Substitution
Post-cyclization, the 2-position of the pyridinone is alkylated with a phenylsulfanylmethyl group. Using bromomethyl phenyl sulfide in the presence of a base (e.g., K₂CO₃) facilitates this step.
Key Considerations :
-
Steric hindrance at the 2-position necessitates polar aprotic solvents (e.g., DMF).
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Competing oxidation of the sulfide to sulfoxide is mitigated by inert atmospheres (N₂/Ar).
Introduction of the Phenylsulfanylmethyl Group
Alkylation of Pyridinone
The phenylsulfanylmethyl moiety is introduced via nucleophilic substitution. Bromomethyl phenyl sulfide reacts with the deprotonated pyridinone nitrogen:
Optimization Parameters :
Alternative Thiol-Ene Coupling
Recent advances employ photoredox catalysis for C–S bond formation. Using phenylsulfanylmethyl thiol and a Ru-based photocatalyst, the reaction proceeds under visible light:
Advantages :
-
Mild conditions (room temperature).
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Reduced byproduct formation.
Acetamide Side Chain Installation
Acylation of Pyridinone
The pyridinone intermediate is acylated using bromoacetyl bromide:
Challenges :
Coupling with 2,4-Difluoroaniline
The bromoacetyl intermediate reacts with 2,4-difluoroaniline via nucleophilic acyl substitution:
Conditions :
Optimization and Challenges
Regioselectivity in Pyridinone Formation
The position of the methoxy group (5-methoxy) is ensured by starting with 3-methoxy-β-keto esters. Alternative routes risk regioisomeric contamination, necessitating HPLC purification.
Sulfide Oxidation Mitigation
The phenylsulfanylmethyl group is prone to oxidation. Strategies include:
-
Conducting reactions under N₂.
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Adding antioxidants (e.g., BHT).
Amide Coupling Efficiency
Activating agents like HATU or EDCl improve yields to >90%.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step routes, typically starting with the construction of the 1,4-dihydropyridine core. Key steps include:
- Thioether formation : Reacting a thiol-containing precursor (e.g., phenylsulfanylmethyl derivative) with a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide coupling : Using chloroacetyl chloride or similar reagents to introduce the acetamide moiety, followed by nucleophilic substitution with 2,4-difluoroaniline .
- Optimization : Monitor reaction progress via TLC, and control temperature (room temp. to 80°C) to minimize side reactions. Purification via column chromatography is critical for isolating the final product .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5, phenylsulfanyl at C2) and dihydropyridine ring conformation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns from fluorine atoms .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from synthetic intermediates .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
- Assay standardization : Replicate experiments in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target engagement from off-target effects .
- Solubility checks : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference. Confirm compound stability in assay buffers via LC-MS .
- Control experiments : Include reference inhibitors (e.g., known dihydropyridine-based drugs) to validate assay conditions .
Advanced: What computational and experimental approaches are suitable for elucidating the mechanism of action?
Answer:
- Molecular docking : Model interactions with potential targets (e.g., kinases or ion channels) using software like AutoDock Vina. Focus on the dihydropyridine core’s redox-active 4-oxo group and fluorophenyl’s hydrophobic interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified proteins .
- Metabolomic profiling : Track cellular metabolic shifts post-treatment using LC-MS to identify pathways affected .
Basic: What are the key stability considerations for this compound during storage and handling?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the dihydropyridine ring .
- Moisture control : Use desiccants to avoid hydrolysis of the acetamide group .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Answer:
- Substituent variation : Synthesize analogs with modified sulfanyl groups (e.g., replacing phenylsulfanyl with alkylthio) or varying fluorophenyl positions .
- Pharmacophore mapping : Use X-ray crystallography (if available) or DFT calculations to identify critical hydrogen-bonding motifs .
- In vivo testing : Prioritize analogs with improved logP values (predicted via ChemAxon) for better bioavailability in rodent models .
Basic: What safety precautions are required when handling this compound in the lab?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential sulfur-containing byproducts .
- Waste disposal : Neutralize acidic/basic waste streams before disposal according to institutional guidelines .
Advanced: How can researchers address low yield in the final coupling step of the synthesis?
Answer:
- Catalyst screening : Test coupling agents like HATU or EDCI/HOBt for improved efficiency in acetamide formation .
- Solvent optimization : Replace DMF with THF or DCM to reduce side reactions .
- Microwave-assisted synthesis : Apply controlled microwave heating (e.g., 100°C, 30 min) to accelerate reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
